Superior EphB4 Cellular Autophosphorylation Inhibition vs. NVP-BHG712
AZ12672857 demonstrates markedly superior inhibition of EphB4 autophosphorylation in a cellular context compared to the selective EphB4 inhibitor NVP-BHG712 [1]. In transfected CHO-K1 cells, AZ12672857 inhibits EphB4 autophosphorylation with an IC50 of 9 nM . In contrast, NVP-BHG712 exhibits an ED50 of 25 nM in similar cellular autophosphorylation assays .
| Evidence Dimension | Inhibition of EphB4 autophosphorylation |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | NVP-BHG712: ED50 = 25 nM |
| Quantified Difference | 2.8-fold more potent in cellular assay |
| Conditions | Transfected CHO-K1 cells, 72 h treatment |
Why This Matters
Enhanced cellular potency translates directly to lower effective concentrations required for in vitro target engagement studies, reducing compound consumption and potential off-target effects.
- [1] Barlaam B, et al. Inhibitors of the tyrosine kinase EphB4. Part 3: Identification of non-benzodioxole-based kinase inhibitors. Bioorg Med Chem Lett. 2010;20(21):6242-6245. View Source
